molecular formula C14H20N4OS B14942519 3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one

3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B14942519
M. Wt: 292.40 g/mol
InChI Key: JIUNBMDMOGELKC-UHFFFAOYSA-N
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Description

3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple fused rings, including a cyclopentane ring, a pyrimidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Construction of the Pyrimidine Ring: The pyrimidine ring is often formed through condensation reactions involving urea or guanidine derivatives.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thiourea or related compounds.

    Fusion of Rings: The final step involves the fusion of the cyclopentane, pyrimidine, and thiazole rings through appropriate condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It is investigated for its potential use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylpyrimidine Derivatives: Compounds with similar cyclopentane and pyrimidine structures.

    Thiazolopyrimidine Derivatives: Compounds with similar thiazole and pyrimidine structures.

Uniqueness

3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of cyclopentane, pyrimidine, and thiazole rings

Properties

Molecular Formula

C14H20N4OS

Molecular Weight

292.40 g/mol

IUPAC Name

11-cyclopentyl-4-methyl-5-thia-2,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),6-dien-8-one

InChI

InChI=1S/C14H20N4OS/c1-9-6-18-12-11(13(19)16-14(18)20-9)7-17(8-15-12)10-4-2-3-5-10/h9-10,15H,2-8H2,1H3

InChI Key

JIUNBMDMOGELKC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN(CN3)C4CCCC4)C(=O)N=C2S1

Origin of Product

United States

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